1-(2-Bromo-1-methoxyethyl)-4-chlorobenzene

Description

Properties

IUPAC Name |

1-(2-bromo-1-methoxyethyl)-4-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO/c1-12-9(6-10)7-2-4-8(11)5-3-7/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAIEYPTUYWTGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CBr)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

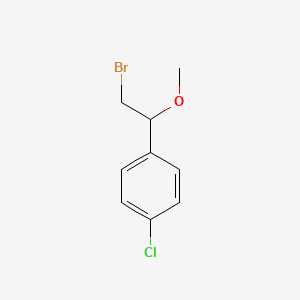

The compound consists of a chlorobenzene ring substituted with a bromoethyl group and a methoxy group. Its structure can be represented as follows:

Structural Characteristics

- Chlorobenzene Ring : Provides stability and unique chemical reactivity.

- Bromoethyl Group : Imparts electrophilic characteristics, potentially influencing biological interactions.

- Methoxy Group : Enhances solubility and may affect the compound's interaction with biological targets.

Biological Activity Overview

Currently, there is minimal scientific literature specifically addressing the biological activity of 1-(2-bromo-1-methoxyethyl)-4-chlorobenzene. However, compounds with similar structures often exhibit notable biological activities, such as:

- Antimicrobial Properties : Halogenated aromatic compounds frequently demonstrate antimicrobial and antifungal activities due to their ability to disrupt microbial membranes.

- Pharmaceutical Intermediates : The compound is suggested to serve as an intermediate in synthesizing various pharmaceuticals, indicating potential bioactivity that warrants further investigation.

Comparative Analysis with Related Compounds

To provide context for its potential biological activity, a comparison with structurally similar compounds is essential. The following table summarizes key features of related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(2-Bromoethyl)-4-chlorobenzene | Similar halogenated benzene | Lacks methoxy group |

| 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene | Isomeric form | Different positioning of substituents |

| 4-Bromo-1-(methoxyethyl)benzene | Similar functional groups | Different substitution pattern |

These compounds share similar halogenated structures, which often correlate with specific biological activities, particularly in antimicrobial applications.

Case Studies and Research Findings

While specific studies on this compound are lacking, insights can be drawn from research on analogous compounds:

- Antimicrobial Activity : Research indicates that halogenated compounds can exhibit significant antimicrobial effects against various pathogens. For example, studies have shown that similar compounds can inhibit the growth of bacteria such as Escherichia coli and fungi like Candida albicans .

- Toxicological Profiles : The toxicity of halogenated aromatic compounds has been a subject of interest due to their environmental persistence and bioaccumulation potential. Toxicity tests reveal that structural modifications can significantly influence the bioactivity and safety profile of these compounds .

- Synthesis and Applications : The synthesis pathways for halogenated benzene derivatives often reveal their utility as intermediates in drug development. For instance, structural modifications can enhance selectivity towards specific biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

Key Observations :

- Steric Effects : The methoxy group in the target compound increases steric hindrance compared to analogs like 1-(2-bromoethyl)-4-chlorobenzene, affecting reaction kinetics .

- Electronic Effects : Electron-withdrawing groups (Br, Cl) enhance electrophilic substitution reactivity, while the methoxy group donates electrons via resonance, creating a competing electronic profile .

Physicochemical Properties

| Property | 1-(2-Bromo-1-methoxyethyl)-4-chlorobenzene | 2-Bromo-4-(chloromethyl)-1-methoxybenzene | 1-(2-Bromoethyl)-4-chlorobenzene |

|---|---|---|---|

| Molecular Weight (g/mol) | 249.54 | 233.49 | 215.50 |

| Boiling Point (°C) | ~280 (est.) | 265–270 | 240–245 |

| Solubility | Moderate in polar aprotic solvents (DMF) | High in DCM, low in water | Low polarity, soluble in THF |

| Stability | Stable under inert atmosphere | Sensitive to hydrolysis (Cl-CH₂ group) | Prone to oxidation |

Notes:

- The methoxy group improves solubility in polar solvents like DMF compared to non-methoxy analogs .

- Chloromethyl substituents (e.g., in 2-Bromo-4-(chloromethyl)-1-methoxybenzene) increase hydrolysis susceptibility .

Nucleophilic Substitution

- Target Compound : The bromine atom acts as a leaving group in SN2 reactions, enabling alkylation or arylation. The methoxy group stabilizes intermediates via resonance .

- Comparison with 1-(2-Bromoethyl)-4-chlorobenzene : The absence of methoxy in the latter reduces stabilization, leading to slower reaction rates in cross-couplings .

Catalytic Cross-Coupling

- Suzuki-Miyaura Reactions : The target compound’s bromo-methoxyethyl chain facilitates coupling with boronic acids, whereas bulkier analogs (e.g., 1-(bromo(phenyl)methyl)-4-chlorobenzene) show reduced yields due to steric hindrance .

Preparation Methods

General Synthetic Strategy

The target compound, 1-(2-Bromo-1-methoxyethyl)-4-chlorobenzene, can be synthesized via halogenation of a suitable phenethyl alcohol derivative followed by methylation (etherification) of the hydroxyl group. The key steps involve:

- Conversion of the corresponding 2-bromo-1-hydroxyethyl-4-chlorobenzene intermediate by bromination.

- Methylation of the hydroxyl group to form the methoxyethyl moiety.

Preparation from 4-Chloro-3-bromophenyl-methanol via Methylation

One documented method involves starting from 4-chloro-3-bromophenyl-methanol and converting it to the methoxy derivative by methylation with methyl iodide in the presence of a base.

Procedure Summary:

- Stage 1: The starting alcohol (4-chloro-3-bromophenyl-methanol) is dissolved in 2-methyltetrahydrofuran.

- Stage 2: Potassium hydroxide is added as a base to deprotonate the alcohol.

- Stage 3: Methyl iodide is added to methylate the hydroxyl group, forming the methoxyethyl group.

- The reaction is stirred at room temperature for an extended period (typically 16-19 hours).

- Additional potassium hydroxide and methyl iodide may be added if the reaction is incomplete.

- The product is extracted with ethyl acetate and purified.

Reaction Conditions and Yield:

| Step | Reagents/Conditions | Time | Temperature | Yield (%) |

|---|---|---|---|---|

| Deprotonation | Potassium hydroxide in 2-methyltetrahydrofuran | 0.5 hours | 20°C | - |

| Methylation | Methyl iodide in 2-methyltetrahydrofuran | 16-19 hours | 20°C | 94% |

This method achieves a high yield of 94% for the methylated product, indicating efficient conversion under mild conditions.

Halogenation and Etherification via Triphenylphosphine and Carbon Tetrachloride/Tetrabromide

Another approach to synthesize halohydrocarbon derivatives similar to the target compound involves halogenation of phenethyl alcohol derivatives using triphenylphosphine (PPh3) and halogen sources such as carbon tetrachloride (CCl4) or carbon tetrabromide (CBr4).

- The phenethyl alcohol is dissolved in dry dichloromethane.

- Triphenylphosphine and halogenating agent (CCl4 for chlorination or CBr4 for bromination) are added.

- The reaction is stirred at room temperature or cooled to 0°C under nitrogen atmosphere.

- After completion, the reaction mixture is quenched with cold water.

- The product is purified by silica gel column chromatography.

This method is versatile for preparing both chloro- and bromo-substituted hydrocarbons and can be adapted for the synthesis of this compound by selecting appropriate halogen sources and substrates.

Alternative Preparation via Friedel-Crafts Alkylation and Reduction

A more complex synthetic route involves:

- Conversion of 5-bromo-2-chlorobenzoic acid to an acid chloride using oxalyl chloride.

- Friedel-Crafts alkylation with phenetole in the presence of aluminum chloride at low temperature.

- Subsequent reduction with triethylsilane or sodium borohydride/aluminum chloride mixture.

- Workup includes extraction, washing, and crystallization to isolate the bromochlorobenzene derivative.

Though this route is described for related compounds, it demonstrates the use of classical electrophilic aromatic substitution and reduction steps to install and modify substituents on the aromatic ring, potentially adaptable for the target compound's synthesis.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Methylation of 4-chloro-3-bromophenyl-methanol | 4-chloro-3-bromophenyl-methanol | KOH, methyl iodide, 2-methyltetrahydrofuran | 20°C | 16-19 hours | 94 | High yield, mild conditions |

| Halogenation with PPh3 and CBr4 | Phenethyl alcohol derivatives | Triphenylphosphine, CBr4, CH2Cl2 | 0-30°C | 1-2 hours | Not specified | Versatile for halohydrocarbon synthesis |

| Friedel-Crafts alkylation route | 5-bromo-2-chlorobenzoic acid | Oxalyl chloride, phenetole, AlCl3, triethylsilane | 0-65°C | 16-36 hours | Moderate | Multi-step, classical aromatic substitution |

Research Findings and Notes

- The methylation method using methyl iodide and potassium hydroxide in 2-methyltetrahydrofuran is straightforward, efficient, and yields high purity product suitable for further applications.

- The halogenation method with triphenylphosphine and carbon tetrabromide is well-established for preparing bromo-substituted hydrocarbons and can be applied to synthesize the bromo-methoxyethyl moiety by starting from the corresponding alcohol.

- The Friedel-Crafts alkylation and reduction steps provide an alternative for constructing complex aromatic intermediates but involve longer reaction times and more reagents.

- Purification generally involves extraction with organic solvents (ethyl acetate, dichloromethane), washing with brine or aqueous bicarbonate, drying over anhydrous salts, and column chromatography or crystallization.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(2-Bromo-1-methoxyethyl)-4-chlorobenzene, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution. For example, reacting 4-chlorophenol with 2-bromo-1-methoxyethyl derivatives (e.g., 2-bromoethyl methyl ether) in the presence of a base like potassium carbonate. Solvents such as dimethylformamide (DMF) or acetonitrile at 60–80°C enhance reactivity. Purification via column chromatography or recrystallization improves purity .

- Key Considerations : Monitor reaction progress with TLC. Excess base may deprotonate the phenol, while insufficient base reduces substitution efficiency.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ 7.2–7.4 ppm for chlorobenzene) and methoxy/methylene groups (δ 3.3–3.5 ppm for OCH3, δ 3.8–4.2 ppm for BrCH2) .

- Mass Spectrometry (MS) : Confirm molecular ion [M]<sup>+</sup> at m/z 235.51 (C8H8BrClO) .

- IR Spectroscopy : Detect C-Br (~600 cm<sup>-1</sup>) and C-O (methoxy, ~1100 cm<sup>-1</sup>) stretches .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Hazards : Toxic if ingested (H302), causes eye damage (H318), and harmful to aquatic life (H411) .

- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and dispose of waste via halogenated solvent protocols. Avoid aqueous release .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., elimination vs. substitution) affect synthesis, and how can they be controlled?

- Methodological Answer :

- Elimination Risk : The bromoethyl group may undergo β-elimination to form ethylene derivatives under high temperatures or strong bases. Use milder bases (e.g., K2CO3 instead of NaOH) and polar aprotic solvents (e.g., DMF) to favor substitution .

- By-Product Analysis : GC-MS or HPLC can detect elimination products (e.g., vinyl ethers). Optimize reaction time to minimize side reactions .

Q. What strategies enhance regioselectivity in functionalizing the chlorobenzene ring?

- Methodological Answer :

- Directing Groups : The methoxy group is electron-donating, directing electrophilic substitution to the para position. Use Friedel-Crafts alkylation or halogenation under controlled conditions .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with Pd catalysts can introduce aryl groups at the chloro-substituted position. Pre-activate the chloro group via lithiation .

Q. How can computational methods predict reactivity or biological activity?

- Methodological Answer :

- DFT Calculations : Model transition states for nucleophilic substitution (e.g., SN2 at the bromoethyl group) to predict kinetic barriers. Software like Gaussian or ORCA can optimize geometries .

- Docking Studies : Screen for potential bioactivity (e.g., antimicrobial) by docking the compound into enzyme active sites (e.g., cytochrome P450) using AutoDock Vina .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points or spectral How to validate authenticity?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/MS data with published spectra (e.g., PubChem, EPA DSSTox) .

- Purity Assessment : Use DSC (Differential Scanning Calorimetry) to confirm melting points. Impurities broaden or depress melting ranges .

Applications in Advanced Research

Q. How can this compound serve as a precursor for bioactive molecules or materials?

- Methodological Answer :

- Pharmaceutical Intermediates : React the bromoethyl group with amines to form quaternary ammonium salts for antimicrobial agents .

- Polymer Chemistry : Incorporate into monomers via radical polymerization (e.g., ATRP) to create halogen-functionalized polymers for flame retardants .

Troubleshooting Guide

Q. Low yield in nucleophilic substitution: Possible causes and solutions?

- Methodological Answer :

- Cause 1 : Poor leaving-group ability of bromide. Solution : Use a phase-transfer catalyst (e.g., tetrabutylammonium bromide) .

- Cause 2 : Steric hindrance from the methoxy group. Solution : Switch to a bulkier base (e.g., DBU) to improve accessibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.